4-Amino-2-chloro-3-methylbenzonitrile CAS number
4-Amino-2-chloro-3-methylbenzonitrile CAS number
An In-Depth Technical Guide to 4-Amino-2-chloro-3-methylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-chloro-3-methylbenzonitrile (CAS No: 573768-09-9), a key chemical intermediate with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a robust synthetic protocol, and explores its applications as a versatile building block in drug discovery. Furthermore, this guide presents detailed analytical methodologies for quality control and stringent safety and handling procedures. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.
Introduction and Chemical Identity
4-Amino-2-chloro-3-methylbenzonitrile is a substituted benzonitrile compound featuring an amino group, a chloro group, and a methyl group on the benzene ring. Its unique substitution pattern makes it a valuable scaffold for the synthesis of more complex molecules. The presence of multiple reactive sites—the amino group for nucleophilic reactions and the nitrile group which can be a hydrogen bond acceptor or undergo hydrolysis—renders it a versatile precursor in the development of novel therapeutic agents and functional materials.[1][2] The CAS Registry Number for this compound is 573768-09-9.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-2-chloro-3-methylbenzonitrile is presented below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 573768-09-9 | [3] |
| Molecular Formula | C₈H₇ClN₂ | [4] |
| Molecular Weight | 166.61 g/mol | [4] |
| IUPAC Name | 4-Amino-2-chloro-3-methylbenzonitrile | [5] |
| SMILES | N#Cc1ccc(N)c(C)c1Cl | |
| InChI Key | NDTNVCCDQAOBSZ-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | [1] |
| Boiling Point | 353.959°C at 760 mmHg |
Synthesis and Mechanism
The synthesis of 4-Amino-2-chloro-3-methylbenzonitrile can be strategically achieved via electrophilic aromatic substitution on a suitable precursor. A logical and efficient route involves the chlorination of 4-Amino-3-methylbenzonitrile.
Synthetic Strategy: Electrophilic Chlorination
The foundational principle of this synthesis is the electrophilic aromatic substitution on an activated benzene ring. The amino group in the precursor, 4-Amino-3-methylbenzonitrile, is a strong activating group, directing incoming electrophiles to the ortho and para positions. In this case, the target is the ortho position to the amino group. The choice of a suitable chlorinating agent is critical to control the reaction and prevent over-halogenation.[1]
Caption: Synthetic workflow for 4-Amino-2-chloro-3-methylbenzonitrile.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile from 4-Amino-3-methylbenzonitrile.
Materials:
-
4-Amino-3-methylbenzonitrile (1 equivalent)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-Amino-3-methylbenzonitrile in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (dissolved in a small amount of anhydrous DCM) to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C. The controlled, low temperature is crucial to minimize the formation of side products.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-Amino-2-chloro-3-methylbenzonitrile.
Applications in Research and Drug Development
Substituted benzonitriles are prevalent motifs in medicinal chemistry. The nitrile group can act as a bioisostere for a carbonyl group, serving as a hydrogen bond acceptor, and is generally metabolically stable.[2]
Role as a Pharmaceutical Intermediate
4-Amino-2-chloro-3-methylbenzonitrile is a valuable building block for creating libraries of compounds for high-throughput screening. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse functionalities.[1] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities. These transformations allow for the systematic exploration of the chemical space around this core structure, which is a fundamental strategy in lead optimization for drug discovery. This compound is particularly relevant for the synthesis of inhibitors for enzymes where a substituted aromatic ring can occupy a hydrophobic pocket.[2][6]
Caption: Role as a scaffold in the drug discovery pipeline.
Analytical and Quality Control Protocols
Rigorous analytical testing is essential to confirm the identity and purity of 4-Amino-2-chloro-3-methylbenzonitrile.
Caption: Quality control workflow for the synthesized compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 254 nm
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for confirming the molecular structure.[1]
¹H NMR (in CDCl₃, 400 MHz):
-
Aromatic Protons: Expect two singlets or doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.
-
Amino Protons: A broad singlet (approx. 4.0-5.0 ppm) corresponding to the two -NH₂ protons.
-
Methyl Protons: A singlet (approx. 2.2-2.4 ppm) corresponding to the three -CH₃ protons.
¹³C NMR (in CDCl₃, 100 MHz):
-
Expect 8 distinct carbon signals, including signals for the nitrile carbon (approx. 117-120 ppm), the aromatic carbons (approx. 110-150 ppm), and the methyl carbon (approx. 15-20 ppm).
Safety, Handling, and Disposal
While a specific safety data sheet (SDS) for 4-Amino-2-chloro-3-methylbenzonitrile is not widely available, data from structurally similar compounds such as other chloro- and amino-benzonitriles should be used to inform handling procedures.[7][8][9][10][11][12]
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9][12]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[7][9]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[7][9]
-
Spill Response: In case of a spill, avoid breathing dust. Sweep up the material and place it in a suitable container for disposal.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[7][9]
References
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4-Amino-2-chloro-3-methylbenzonitrile. (n.d.). Crysdot LLC. Retrieved January 4, 2026, from [Link]
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4-Amino-3-chloro-5-methyl benzonitrile. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]
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4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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4-Amino-3-methylbenzonitrile. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Safety Data Sheet: 4-Aminobenzonitrile. (2025). Carl ROTH. Retrieved January 4, 2026, from [Link]
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Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. (n.d.). Cole-Parmer. Retrieved January 4, 2026, from [Link]
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4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis. (n.d.). Autech Industry. Retrieved January 4, 2026, from [Link]
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4-Amino-2-chloro-3-methylbenzonitrile. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]
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Synthesis of 2-chloro-4-aminobenzonitrile. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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Amino Acid Analysis. (n.d.). Wiley Online Library. Retrieved January 4, 2026, from [Link]
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3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved January 4, 2026, from [Link]
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